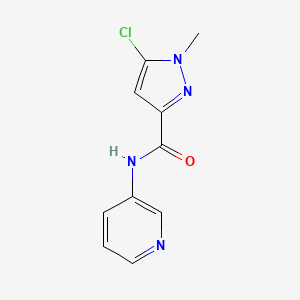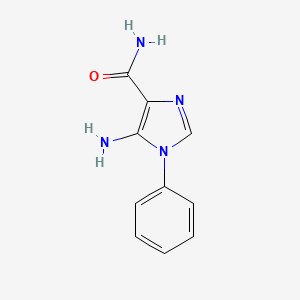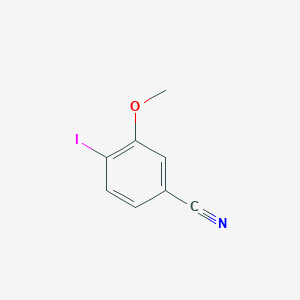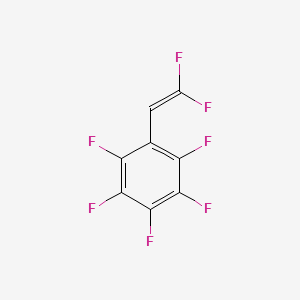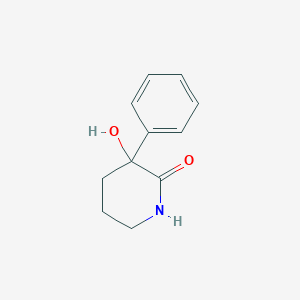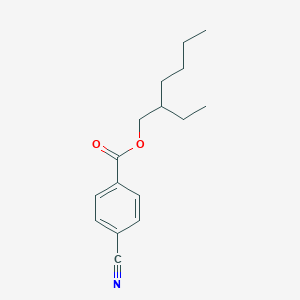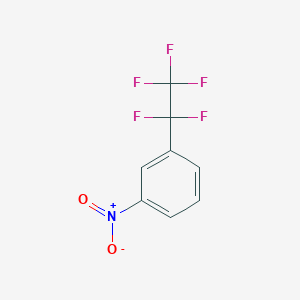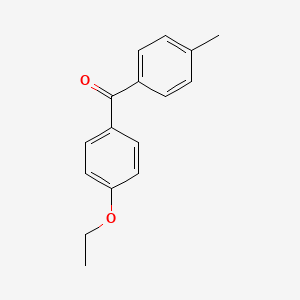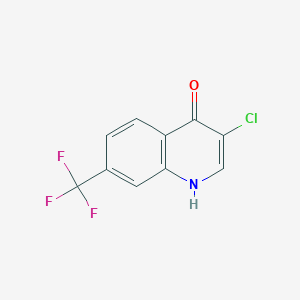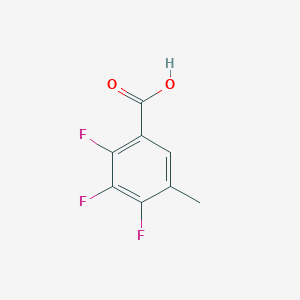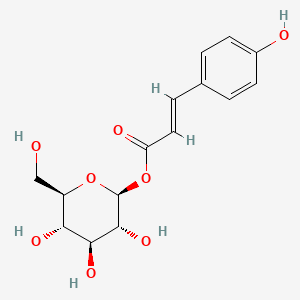
1-O-(4-香豆酰基)-β-D-葡萄糖
描述
“1-O-(4-Coumaroyl)-beta-D-glucose” is a compound that is derived from the esterification of an hydroxycinnamic acid and 1 L - (−)-quinic acid . It is functionally related to a 4-coumaric acid and a cinnamoyl-CoA .
Synthesis Analysis
The synthesis of “1-O-(4-Coumaroyl)-beta-D-glucose” involves the central phenylpropanoid pathway by acyl activating enzymes (AAEs) known as 4-coumaroyl-CoA ligases (4CLs) . These enzymes convert different hydroxycinnamic acids into the corresponding CoA thioesters .
Molecular Structure Analysis
The molecular structure of “1-O-(4-Coumaroyl)-beta-D-glucose” is complex. It is a 2-enoyl-CoA and a monounsaturated fatty acyl-CoA . It is a conjugate acid of a 4-coumaroyl-CoA (4-) .
Chemical Reactions Analysis
The chemical reactions involving “1-O-(4-Coumaroyl)-beta-D-glucose” are part of the central phenylpropanoid pathway . The reactions involve the formation of caffeoyl-CoA and coumaroyl-CoA .
科学研究应用
Antioxidant and Cytoprotective Effects
The p-Coumaroyl moiety in 1-O-(4-Coumaroyl)-beta-D-glucose has been found to play a significant role in the antioxidant and cytoprotective effects of flavonoid glycosides . It enhances the possibility of electron-transfer and hydrogen-atom-transfer-based multi-pathways, and also enhances the likelihood of Fe-chelating . This makes it a potential approach for improving the antioxidant and cytoprotective effects of flavonoid glycosides in mesenchymal stem cell implantation therapy .
Neuroprotective Effects
Compounds bearing a p-Coumaroyl moiety, such as apigenin-7-O-beta-D-(6’'-p-coumaroyl)-glucopyranoside, have been reported to exhibit neuroprotective effects in experimental ischemic stroke models .
Inhibition of Neuroinflammation
Tiliroside, a compound bearing a 6’'-O-p-coumaroyl moiety, has been reported to inhibit neuroinflammation .
Inhibition of Acute Inflammation
Tiliroside has also been reported to inhibit acute inflammation .
Anthocyanin Glucosylation
In carnation petals, an acyl-glucose, 1-O-beta-D-vanillyl-glucose, acts as the donor molecule in the glucosyl transfer reaction at the 5 position of anthocyanin . This glucosylation reaction is catalyzed by the enzymes acyl-glucose–dependent anthocyanin 5(7)-O-glucosyltransferase (AA5GT and AA7GT) .
Reactive Oxygen Species Scavenging
Compounds bearing a p-Coumaroyl moiety can scavenge hydroxyl radicals (OH) and superoxide anion radicals (O2), and neutralize active oxygen species such as hydrogen peroxide (H2O2) or singlet oxygen (1O2) . As a result, they can prevent radical reactions instigated by these reactive oxygen species, including lipid peroxidation, protein oxidation, and oxidative damage to nucleic acids .
未来方向
作用机制
Target of Action
The primary target of 1-O-(4-Coumaroyl)-beta-D-glucose is the enzyme hydroxycinnamoyl CoA: shikimate hydroxycinnamoyl transferase (HCT) which plays a central role in the biosynthesis of lignin, a complex organic polymer that provides structural support to plant cells . HCT is involved in the formation of coumaroyl shikimate and the conversion of caffeoyl shikimate to caffeoyl CoA .
Mode of Action
1-O-(4-Coumaroyl)-beta-D-glucose interacts with its target by transferring hydroxycinnamoyl units like cinnamoyl, 4-coumaroyl, caffeoyl, feruloyl, and sinapoyl moieties from an activating residue such as coenzyme A or glucose to an acceptor molecule . This interaction results in the formation of complex structures or “decorations” on the acceptor molecule .
Biochemical Pathways
The compound is involved in the shikimate and phenylpropanoid pathways, which are crucial for the biosynthesis of individual phenolic compounds . It is also part of the flavonoid biosynthesis pathway . The compound is converted to 5-CQA via 1-O-p-coumaroyl-glucose and 1-O-caffeoyl-glucose .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for 1-O-(4-Coumaroyl)-beta-D-glucose are not readily available, it is known that the compound is generated in nature from phenylalanine, which is converted by PAL to trans-cinnamate. Trans-cinnamate is then hydroxylated by trans-cinnamate 4-monooxygenase to give 4-hydroxycinnamate (coumarate). Coumarate is condensed with coenzyme-A in the presence of 4-coumarate-CoA ligase .
Result of Action
The action of 1-O-(4-Coumaroyl)-beta-D-glucose leads to the formation of myriad natural products found in plants. These products include lignols (precursors to lignin and lignocellulose), flavonoids, isoflavonoids, coumarins, aurones, stilbenes, catechin, and other phenylpropanoids .
Action Environment
The biosynthesis of secondary metabolites like 1-O-(4-Coumaroyl)-beta-D-glucose may differ between plant species due to the difference in the nature of the plant. The profile of secondary metabolites also differs between plant species. Plants growing under different environments and conditions also show differences in the metabolite profile .
属性
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O8/c16-7-10-12(19)13(20)14(21)15(22-10)23-11(18)6-3-8-1-4-9(17)5-2-8/h1-6,10,12-17,19-21H,7H2/b6-3+/t10-,12-,13+,14-,15+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSNCQKUYZOSARM-QVLXMGEUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)OC2C(C(C(C(O2)CO)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-O-(4-Coumaroyl)-beta-D-glucose | |
CAS RN |
7139-64-2 | |
| Record name | beta-D-Glucopyranose, 1-(3-(4-hydroxyphenyl)-2-propenoate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007139642 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2,6-Dimethylmorpholino)[2-methyl-6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B3031723.png)
![4-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]-2,6-dimethylmorpholine](/img/structure/B3031724.png)
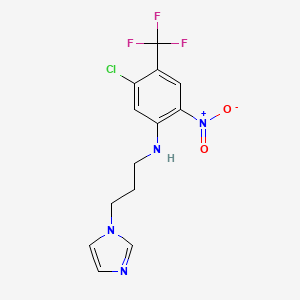
![1-[4-Chloro-2-(trifluoromethyl)phenyl]pyrrole](/img/structure/B3031727.png)
